

Solubility of (R)-Bromoenol lactone-d7 in various organic solvents and buffers

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Compound of Interest

Compound Name: (R)-Bromoenol lactone-d7

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Solubility Profile of (R)-Bromoenol lactone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **(R)-Bromoenol lactone-d7**, a deuterated analog of the potent and irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2). Understanding the solubility of this compound is critical for its effective use in a variety of research and drug development applications, ensuring accurate experimental design and reliable results.

Core Quantitative Data

The solubility of **(R)-Bromoenol lactone-d7** has been determined in a range of common organic solvents and an aqueous buffer. The following table summarizes this quantitative data, providing a clear comparison of its solubility profile.

Solvent/Buffer	Solubility
Dimethylformamide (DMF)	50 mg/mL
Dimethyl Sulfoxide (DMSO)	25 mg/mL
Ethanol	5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2	<50 µg/mL[1] or 0.05 mg/mL[2][3]

Note: The solubility data for **(R)-Bromoenol lactone-d7** is consistent with its non-deuterated counterpart, (R)-Bromoenol lactone.[1][2][3]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of **(R)-Bromoenol lactone-d7** are not readily available in published literature, a generalized protocol based on the widely accepted shake-flask method can be employed. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of **(R)-Bromoenol lactone-d7** in a specific solvent or buffer at a controlled temperature.

Materials:

- **(R)-Bromoenol lactone-d7**
- Selected solvent or buffer
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)

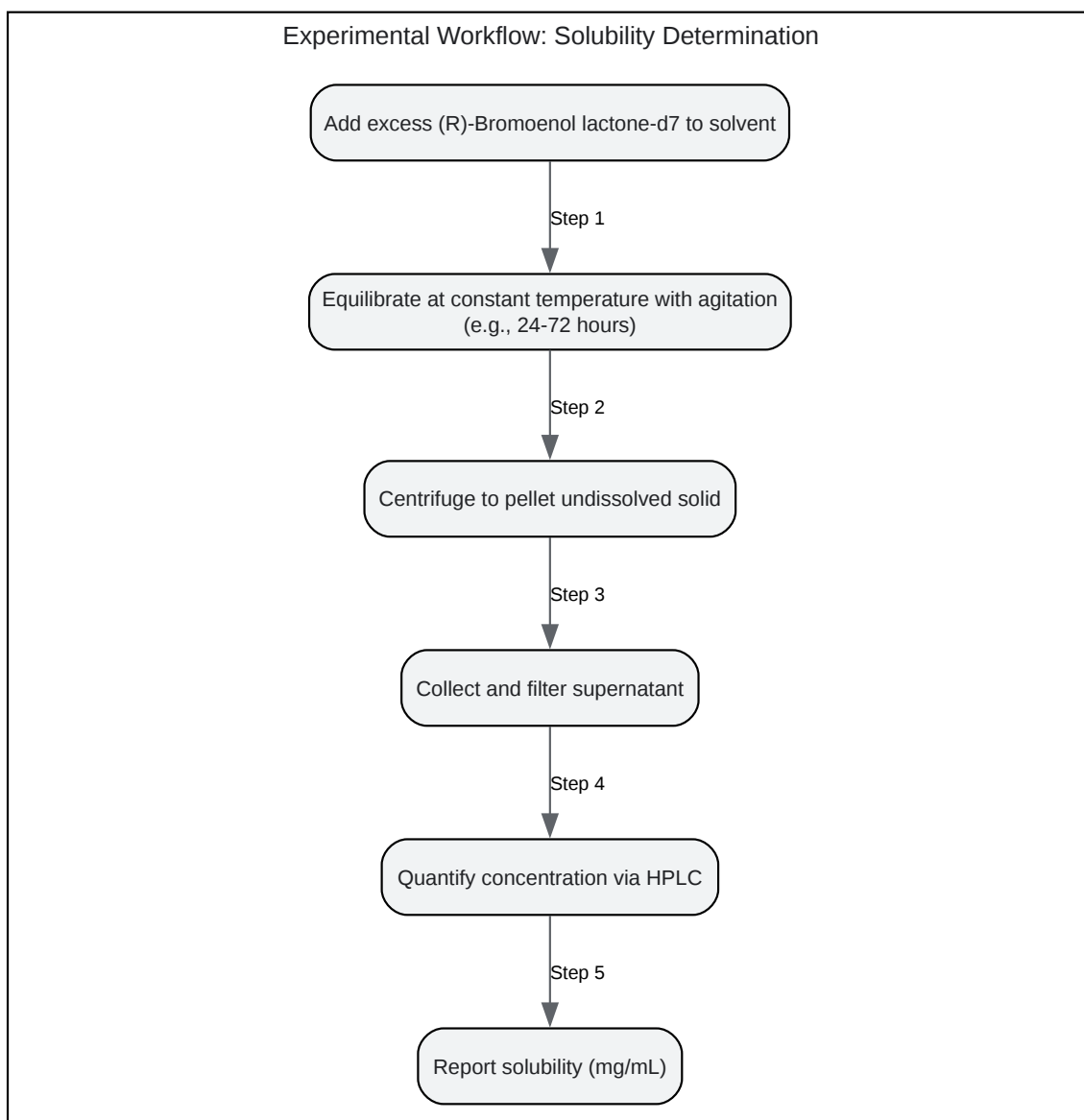
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- **Preparation:** An excess amount of **(R)-Bromoenol lactone-d7** is added to a known volume of the solvent or buffer in a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.
- **Equilibration:** The vial is sealed and placed in a constant temperature bath, typically at 25°C or 37°C, and agitated using an orbital shaker or vortex mixer. The agitation should be sufficient to keep the solid suspended. The system is allowed to equilibrate for a predetermined period, often 24 to 72 hours, to ensure that the dissolution has reached a steady state.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the solid material.
- **Sample Collection:** A clear supernatant is carefully collected. To remove any remaining fine particles, the supernatant can be filtered through a chemically inert syringe filter. Adsorption of the compound to the filter should be evaluated.
- **Quantification:** The concentration of **(R)-Bromoenol lactone-d7** in the clear, saturated solution is determined using a validated analytical method, such as HPLC. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.
- **Data Reporting:** The solubility is reported in mg/mL or µg/mL at the specified temperature.

Visualizing Experimental and Biological Contexts

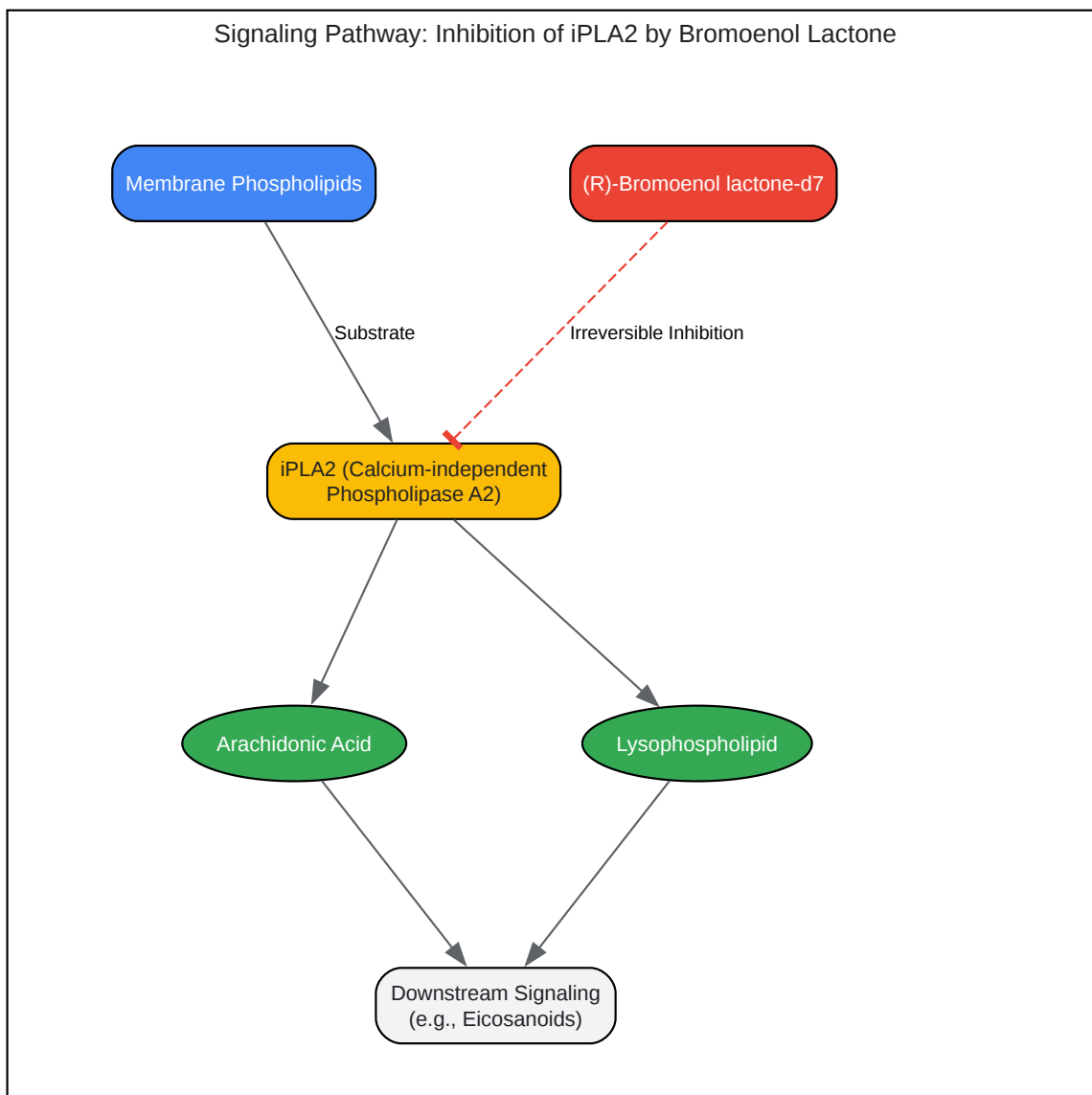
To further aid in the understanding of the experimental workflow and the biological context of (R)-Bromoenol lactone's mechanism of action, the following diagrams are provided.



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Bromo-enol lactone acts as a suicide inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme crucial in cellular signaling pathways. The following diagram illustrates this inhibitory action.



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Caption: Mechanism of iPLA2 inhibition by Bromoenol lactone, blocking downstream signaling.

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